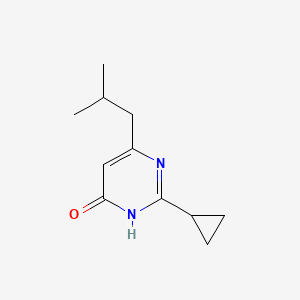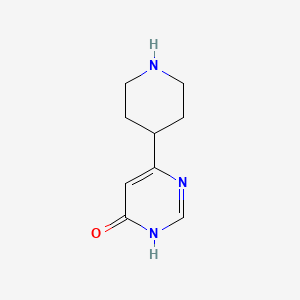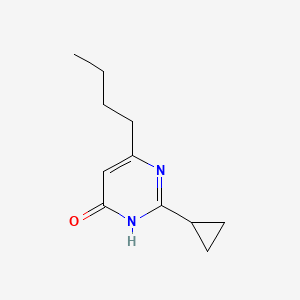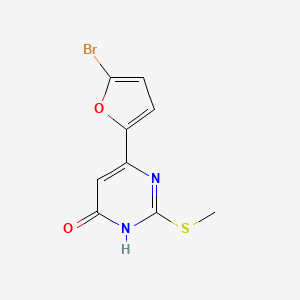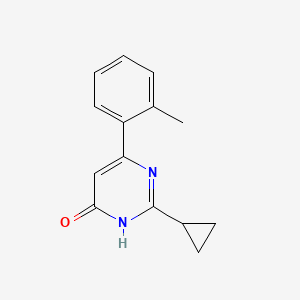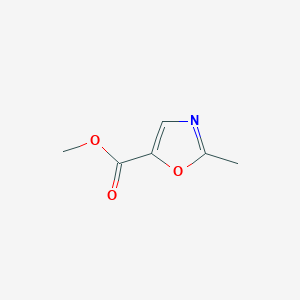
2-メチルオキサゾール-5-カルボン酸メチル
説明
Methyl 2-methyloxazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methyloxazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyloxazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“2-メチルオキサゾール-5-カルボン酸メチル”は化学合成で使用されます . これは、さまざまな化学化合物の作成における重要な成分です。 この化合物のユニークな構造と特性は、化学合成の分野において貴重な資産となっています .
クロマトグラフィー
この化合物はクロマトグラフィーで使用されます。クロマトグラフィーは、混合物を分離するための実験室技法です . そのユニークな特性により、化合物の分離と識別に役立ちます .
材料科学
“2-メチルオキサゾール-5-カルボン酸メチル”は材料科学研究で使用されています . そのユニークな特性は、特性が向上した新素材の開発に貢献することができます .
プロテオミクス研究
この化合物はプロテオミクス研究で使用されています . プロテオミクスは、タンパク質の大規模な研究、特にその構造と機能に関する研究です . “2-メチルオキサゾール-5-カルボン酸メチル”は、タンパク質の構造、機能、相互作用を研究するために使用できます .
生化学研究
“2-メチルオキサゾール-5-カルボン酸メチル”は生化学研究で使用されています . 酵素反応、代謝経路、細胞機能など、さまざまな生化学的プロセスを研究するために使用できます .
製薬研究
この化合物は製薬研究で使用されています . ヒトプロテアーゼ活性化受容体2アフェクターとしての(ヘテロアリール)カルボニル置換ジペプチドの固相合成のための反応剤として使用できます . Pd触媒による脱カルボキシル化C-Hクロスカップリングにも使用されています およびανβ3インテグリンの阻害剤としての3-アミノ-N-(フェニルスルホニル)アラニンの立体選択的調製 .
分析研究
“2-メチルオキサゾール-5-カルボン酸メチル”は分析研究で使用されています . 品質管理、環境分析、法科学分析で使用されるものなど、分析方法の開発とバリデーションに使用できます .
ライフサイエンス研究
この化合物はライフサイエンス研究で使用されています . 遺伝子発現、細胞シグナル伝達、疾患メカニズムなど、さまざまな生物学的プロセスを研究するために使用できます .
生化学分析
Biochemical Properties
Methyl 2-methyloxazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions can include enzyme inhibition or activation, depending on the specific context and concentration of the compound.
Cellular Effects
Methyl 2-methyloxazole-5-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-methyloxazole-5-carboxylate involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-methyloxazole-5-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of Methyl 2-methyloxazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of the compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response.
Metabolic Pathways
Methyl 2-methyloxazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of Methyl 2-methyloxazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components.
Subcellular Localization
Methyl 2-methyloxazole-5-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
特性
IUPAC Name |
methyl 2-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQUYIDTEHMXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652089 | |
| Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651059-70-0 | |
| Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester](/img/structure/B1486804.png)
